Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride

Description

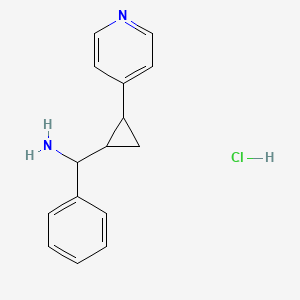

Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine hydrochloride is a cyclopropane-containing methanamine derivative with a phenyl group and a pyridin-4-yl substituent on the cyclopropane ring. Its molecular structure combines aromatic (phenyl and pyridine) and strained cyclopropane moieties, which may influence its physicochemical properties and biological activity. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Properties

IUPAC Name |

phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2.ClH/c16-15(12-4-2-1-3-5-12)14-10-13(14)11-6-8-17-9-7-11;/h1-9,13-15H,10,16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQXBYSUDFELSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(C2=CC=CC=C2)N)C3=CC=NC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It can be used as a tool in biological studies to investigate the effects of chemical modifications on biological systems.

Industry: It can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride is similar to other phenylcyclopropylamine derivatives, such as 2-phenylpyridine and other pyridine-containing compounds. its unique structure, which includes the cyclopropyl group and the pyridine ring, sets it apart from these compounds. The presence of the pyridine ring can impart different chemical and biological properties compared to other similar compounds.

Comparison with Similar Compounds

Rigidity vs. Flexibility

Electronic Effects

Solubility and Stability

- Hydrochloride Salts : All compounds listed utilize HCl salts to improve aqueous solubility. For example, (oxolan-3-yl)(phenyl)methanamine·HCl’s tetrahydrofuran ring further enhances solubility compared to purely aromatic systems .

- Thermal Stability : Melting points vary significantly; (4-Chloro-6-phenylpyrimidin-2-yl)methanamine·HCl has a reported mp of 268°C, suggesting high crystallinity and stability .

NMR and Spectroscopic Data (Key Examples)

- (2-Chloropyridin-4-yl)methanamine·HCl :

- Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine·HCl :

- Predicted ¹H NMR : Aromatic protons (δ 7.2–8.5), cyclopropane protons (δ 1.2–2.1), NH₂ signals (δ 3.0–4.0) based on cyclopropane-containing analogs .

Biological Activity

Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms, and research findings related to this compound, highlighting its therapeutic implications.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound consists of a phenyl group attached to a cyclopropyl moiety, which is further connected to a pyridine ring. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiparasitic Activity : Preliminary studies suggest efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's structure allows it to interact with specific biological targets within the parasite, resulting in significant inhibition of its growth.

- Neuropharmacological Effects : The compound has been investigated for its potential as a neuroprotective agent. Its mechanism may involve modulation of neurotransmitter systems, particularly those related to dopaminergic and serotonergic pathways.

The mechanisms underlying the biological activity of this compound have been explored in several studies:

- Target Interaction : The compound is believed to bind selectively to certain receptors or enzymes, altering their activity. For instance, it may inhibit specific kinases or phosphatases involved in signal transduction pathways relevant to cell survival and proliferation.

- Molecular Docking Studies : In silico studies have demonstrated that the compound can effectively dock into active sites of target proteins, suggesting a strong affinity and potential for therapeutic application.

- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications in the cyclopropyl or pyridine moieties can significantly affect the compound's potency and selectivity against various biological targets.

Antiparasitic Efficacy

A notable study evaluated the antiparasitic activity of this compound against T. cruzi. The results indicated an IC50 value in the low micromolar range, demonstrating substantial potency compared to standard antiparasitic agents.

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | T. cruzi | 0.12 |

| Benznidazole | T. cruzi | 1.0 |

Neuropharmacological Studies

In neuropharmacological assessments, the compound exhibited potential neuroprotective effects in models of oxidative stress-induced neuronal damage. The studies reported that treatment with the compound led to reduced cell death and improved survival rates in neuronal cultures exposed to neurotoxic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.